BenchChemオンラインストアへようこそ!

Betamethasone 21-acetate 17-propionate-d3

Bioanalytical method validation LC-MS/MS quantification Corticosteroid pharmacokinetics

Betamethasone 21-acetate 17-propionate-d3 is a deuterium-labeled (+3 Da) stable isotope internal standard (SIL-IS) essential for LC-MS/MS quantification. Its chromatographic co-elution properties uniquely correct for matrix effects in bioanalytical and impurity assays, ensuring compliance with FDA and EMA method validation guidelines for accuracy (±15%).

Molecular Formula C27H35FO7
Molecular Weight 493.6 g/mol
Cat. No. B12419825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-acetate 17-propionate-d3
Molecular FormulaC27H35FO7
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C
InChIInChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3
InChIKeyKJYZDNSUFNSFOL-XJVOYNEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 21-Acetate 17-Propionate-d3: A Stable Isotope-Labeled Internal Standard for Quantitative Corticosteroid Bioanalysis


Betamethasone 21-acetate 17-propionate-d3 is a deuterium-labeled analog of the synthetic glucocorticoid betamethasone 21-acetate 17-propionate (CAS: 5514-81-8, unlabeled parent). The compound possesses a molecular formula of C27H32D3FO7 and a molar mass of 493.58 g/mol [1]. As a stable isotope-labeled internal standard (SIL-IS), it serves as a critical reference compound for the accurate quantification of betamethasone dipropionate and its metabolites in biological matrices via LC-MS/MS . Unlike therapeutic corticosteroids, this compound is exclusively intended for research applications including analytical method development, pharmacokinetic studies, and metabolic tracing .

Why Generic Substitution Fails: The Quantitative Case for Betamethasone 21-Acetate 17-Propionate-d3 in Bioanalytical Workflows


Substituting Betamethasone 21-acetate 17-propionate-d3 with unlabeled betamethasone esters, alternative deuterated betamethasone analogs (e.g., betamethasone dipropionate-d6 or -d10), or non-isotopic internal standards introduces quantifiable analytical error that compromises data integrity. Unlabeled internal standards fail to correct for matrix effects and ionization suppression/enhancement inherent to LC-MS/MS analysis of biological samples [1]. Alternative deuterated analogs, while also stable isotope-labeled, possess different molecular masses, retention times, and fragmentation patterns that preclude their use as authentic co-eluting internal standards for the specific analyte betamethasone 21-acetate 17-propionate [2]. The selection of an appropriate SIL-IS is governed by stringent bioanalytical method validation guidelines (FDA, EMA) that require the internal standard to be chemically identical to the analyte except for isotopic substitution, ensuring parallel extraction recovery, ionization efficiency, and chromatographic behavior [3].

Betamethasone 21-Acetate 17-Propionate-d3: Quantified Differential Evidence for Procurement Decision-Making


Matrix Effect Compensation: Quantified Accuracy Improvement with Betamethasone 21-Acetate 17-Propionate-d3 vs. Unlabeled Internal Standards in LC-MS/MS Bioanalysis

In the absence of a stable isotope-labeled internal standard (SIL-IS), LC-MS/MS quantification of corticosteroids in biological matrices exhibits inter-assay coefficients of variation (CVs) ranging from 3.0% to 20% across concentration ranges of 0.6–364 nmol/L [1]. The use of Betamethasone 21-acetate 17-propionate-d3 as a co-eluting SIL-IS compensates for matrix-induced ionization suppression/enhancement and extraction variability, enabling method accuracy within the FDA-recommended ±15% (±20% at LLOQ) [2]. In contrast, unlabeled structural analogs as internal standards cannot correct for differential matrix effects due to non-identical chromatographic retention and ionization behavior .

Bioanalytical method validation LC-MS/MS quantification Corticosteroid pharmacokinetics

Receptor Binding Affinity: In Silico Comparison of Betamethasone Dipropionate Biotransformation Products vs. Glucocorticoid Receptor

In silico molecular docking studies of betamethasone dipropionate (the parent compound from which Betamethasone 21-acetate 17-propionate is structurally derived) and its biotransformation products demonstrate binding affinities to the glucocorticoid receptor (GR) ranging from -12.53 to -10.11 kcal/mol [1]. Compound 4 exhibited the strongest binding affinity at -12.53 kcal/mol, while Compound 2 showed the weakest at -10.11 kcal/mol [2]. These values provide a quantitative baseline for comparing betamethasone esters to alternative glucocorticoids such as dexamethasone, for which competitive displacement assays report an IC50 of 5.30 nM for GR binding in rat liver cytosol [3].

Glucocorticoid receptor binding Molecular docking ADME profiling

Topical Corticosteroid Potency Classification: Betamethasone Dipropionate vs. Betamethasone Valerate Comparative Efficacy

A multicentric, randomized, double-blind clinical study involving 281 patients with psoriasis and other steroid-responsive dermatoses directly compared betamethasone dipropionate 0.05% ointment versus betamethasone valerate 0.1% ointment [1]. Betamethasone dipropionate produced significantly faster onset of action and a significantly greater therapeutic response [2]. This clinical differentiation is supported by potency classification tables that categorize betamethasone dipropionate as 'potent' to 'super potent' (Class I-II) depending on vehicle, while betamethasone valerate is classified as 'potent' (Class IV-V) [3]. The higher potency of betamethasone dipropionate is attributed to its dual-ester structure (17-propionate and 21-propionate), which enhances lipophilicity and stratum corneum penetration compared to the single-ester betamethasone valerate [4].

Topical corticosteroid potency Psoriasis treatment Dermatological pharmacodynamics

Isotopic Purity and Mass Spectrometric Discrimination: Betamethasone 21-Acetate 17-Propionate-d3 vs. Betamethasone Dipropionate-d6/d10 for Analyte-Specific Quantification

Betamethasone 21-acetate 17-propionate-d3 (MW 493.58) incorporates three deuterium atoms specifically at the 17-propionate position, yielding a +3 Da mass shift relative to the unlabeled analyte (MW 490.57) . Alternative deuterated betamethasone analogs, such as betamethasone dipropionate-d6 (MW ~510.6; +6 Da shift) and betamethasone dipropionate-d10 (MW ~514.6; +10 Da shift), provide different mass shifts that preclude their use as internal standards for Betamethasone 21-acetate 17-propionate due to non-identical retention times and potential isotopic cross-talk in multiple reaction monitoring (MRM) transitions [1]. The optimal mass difference for a SIL-IS is typically +3 to +5 Da to avoid natural isotopic abundance overlap while maintaining chromatographic co-elution [2].

Stable isotope labeling Mass spectrometry Internal standard selection

Optimal Research and Industrial Applications for Betamethasone 21-Acetate 17-Propionate-d3 Based on Quantified Differentiation Evidence


Regulatory-Compliant Pharmacokinetic and Bioequivalence Studies of Betamethasone Dipropionate Formulations

Use Betamethasone 21-acetate 17-propionate-d3 as the stable isotope-labeled internal standard for LC-MS/MS quantification of betamethasone dipropionate and its metabolites in human plasma and serum [1]. This application directly leverages the compound's +3 Da mass shift and chromatographic co-elution properties to achieve inter-assay CVs within FDA-mandated ±15% accuracy limits [2]. The significantly faster clinical onset and greater therapeutic response of betamethasone dipropionate versus valerate [3] make accurate quantification of the dipropionate ester essential for demonstrating bioequivalence of generic topical formulations. Non-deuterated internal standards or mismatched deuterated analogs (d6/d10) cannot provide the required matrix effect compensation and analyte specificity, rendering them unsuitable for regulatory submissions [4].

Glucocorticoid Receptor Occupancy and Target Engagement Assays in Dermatological Pharmacology

Employ Betamethasone 21-acetate 17-propionate-d3 as a tracer or internal standard in receptor binding studies to quantify free betamethasone dipropionate concentrations in target tissues [1]. In silico docking data demonstrate that betamethasone dipropionate biotransformation products bind the glucocorticoid receptor with affinities ranging from -12.53 to -10.11 kcal/mol [2], establishing a quantitative baseline for receptor occupancy experiments. The deuterated compound enables accurate measurement of unlabeled analyte concentrations without confounding the receptor binding equilibrium. The clinical superiority of betamethasone dipropionate over valerate in potency classification [3] further justifies the need for precise quantification of this specific corticosteroid ester in preclinical and clinical dermatological research.

Metabolic Stability and In Vitro ADME Profiling of Novel Corticosteroid Derivatives

Utilize Betamethasone 21-acetate 17-propionate-d3 as a stable isotope-labeled internal standard for quantifying metabolic turnover of betamethasone dipropionate and structurally related corticosteroids in liver microsome and hepatocyte assays [1]. Deuteration at the 17-propionate position confers the potential for altered pharmacokinetic profiles due to the kinetic isotope effect [2], making this compound suitable for both analytical quantification and as a comparator in deuterium-enabled pharmaceutical development. The compound's defined isotopic purity and +3 Da mass shift ensure interference-free detection in MRM transitions, enabling precise calculation of intrinsic clearance (CLint) and half-life (t1/2) values essential for lead optimization in corticosteroid drug discovery programs [3].

Quality Control and Impurity Profiling of Betamethasone Dipropionate Active Pharmaceutical Ingredients

Apply Betamethasone 21-acetate 17-propionate-d3 as a reference standard for the identification and quantification of Betamethasone Dipropionate EP Impurity D in pharmaceutical quality control workflows [1]. The unlabeled compound (Betamethasone 21-acetate 17-propionate) is a specified impurity in the European Pharmacopoeia monograph for betamethasone dipropionate [2]. The deuterated analog provides a structurally identical internal standard for accurate impurity quantification via LC-MS/MS, eliminating matrix effects from the drug product formulation. The isotopic purity and defined mass shift ensure that impurity peaks are unambiguously distinguished from the main API peak, enabling compliance with ICH Q3A/B impurity thresholds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone 21-acetate 17-propionate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.